Cas no 1261605-36-0 (3-(2-chloro-6-methoxyphenyl)propanoic acid)

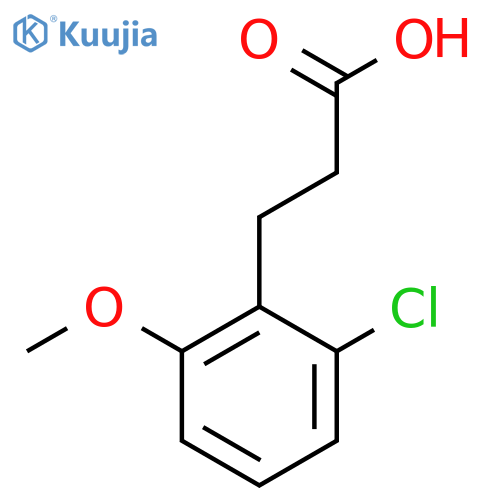

1261605-36-0 structure

商品名:3-(2-chloro-6-methoxyphenyl)propanoic acid

CAS番号:1261605-36-0

MF:C10H11ClO3

メガワット:214.645542383194

MDL:MFCD18393615

CID:4969562

PubChem ID:84680554

3-(2-chloro-6-methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2'-Chloro-6'-methoxyphenyl)propionic acid

- 3-(2-chloro-6-methoxyphenyl)propanoic acid

-

- MDL: MFCD18393615

- インチ: 1S/C10H11ClO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13)

- InChIKey: PGMJGRUHCMEABM-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1CCC(=O)O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 46.5

3-(2-chloro-6-methoxyphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027499-500mg |

3-(2'-Chloro-6'-methoxyphenyl)propionic acid |

1261605-36-0 | 97% | 500mg |

$831.30 | 2023-09-03 | |

| Enamine | EN300-1967028-0.05g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 0.05g |

$587.0 | 2023-09-16 | ||

| Enamine | EN300-1967028-10.0g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 10g |

$3131.0 | 2023-05-25 | ||

| Enamine | EN300-1967028-5.0g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 5g |

$2110.0 | 2023-05-25 | ||

| Enamine | EN300-1967028-10g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 10g |

$3007.0 | 2023-09-16 | ||

| Alichem | A013027499-250mg |

3-(2'-Chloro-6'-methoxyphenyl)propionic acid |

1261605-36-0 | 97% | 250mg |

$489.60 | 2023-09-03 | |

| Alichem | A013027499-1g |

3-(2'-Chloro-6'-methoxyphenyl)propionic acid |

1261605-36-0 | 97% | 1g |

$1475.10 | 2023-09-03 | |

| Enamine | EN300-1967028-1.0g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 1g |

$728.0 | 2023-05-25 | ||

| Enamine | EN300-1967028-2.5g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 2.5g |

$1370.0 | 2023-09-16 | ||

| Enamine | EN300-1967028-0.5g |

3-(2-chloro-6-methoxyphenyl)propanoic acid |

1261605-36-0 | 0.5g |

$671.0 | 2023-09-16 |

3-(2-chloro-6-methoxyphenyl)propanoic acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1261605-36-0 (3-(2-chloro-6-methoxyphenyl)propanoic acid) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 152840-81-8(Valine-1-13C (9CI))

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬